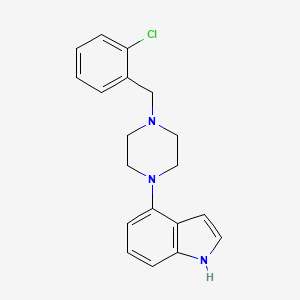

5-HT7 agonist 1

説明

Structure

3D Structure

特性

IUPAC Name |

4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHUKLQDWXAECD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201324542 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

23.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727402 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

334974-31-1 | |

| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of 5-HT7 Receptor Agonists: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of 5-hydroxytryptamine-7 (5-HT7) receptor agonists. The 5-HT7 receptor, a G protein-coupled receptor (GPCR), is a key target in contemporary neuropharmacology, implicated in a range of physiological and pathological processes including cognition, mood regulation, and circadian rhythms.[1][2][3] A thorough understanding of its signaling cascades is paramount for the development of novel therapeutics. This document details the canonical and non-canonical signaling pathways, presents quantitative data on agonist efficacy, outlines key experimental methodologies, and provides visual representations of the core signaling networks.

Core Signaling Pathways of the 5-HT7 Receptor

Activation of the 5-HT7 receptor by an agonist initiates a cascade of intracellular events mediated primarily through two distinct G protein-coupled pathways: the canonical Gαs-cAMP pathway and the Gα12-Rho GTPase pathway.[1][4][5] These pathways can act independently or in concert to modulate a diverse array of cellular functions.

The Canonical Gαs/cAMP Signaling Pathway

The most well-established signaling mechanism for the 5-HT7 receptor involves its coupling to the stimulatory G protein, Gαs.[1][2][3] Upon agonist binding, the receptor undergoes a conformational change, facilitating the exchange of GDP for GTP on the Gαs subunit. This leads to the dissociation of the Gαs subunit from the βγ dimer and subsequent activation of adenylyl cyclase (AC).[2][4] Activated AC catalyzes the conversion of ATP to the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[2][4]

The elevation of intracellular cAMP levels triggers the activation of Protein Kinase A (PKA) by binding to its regulatory subunits.[1][6] PKA, in turn, phosphorylates a multitude of downstream effector proteins, including transcription factors and other kinases.[1] A significant downstream target of this pathway is the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[7][8] The Gαs-cAMP-PKA cascade can lead to the activation of ERK, which plays a crucial role in neuroplasticity and cell survival.[1][9]

Interestingly, evidence also points to a PKA-independent mechanism of ERK activation.[10][11] In this alternative route, cAMP can directly activate the Exchange protein directly activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap1.[10][12] This suggests a more complex and nuanced regulation of ERK signaling downstream of 5-HT7 receptor activation.

The Gα12-Rho GTPase Signaling Pathway

In addition to the canonical Gαs coupling, the 5-HT7 receptor can also signal through the Gα12 subunit of heterotrimeric G proteins.[1][13][14] Activation of this pathway is pivotal in regulating neuronal morphology and cytoskeletal dynamics.[14][15] Upon agonist stimulation, the 5-HT7 receptor activates Gα12, which in turn stimulates Rho guanine nucleotide exchange factors (RhoGEFs).[4]

These RhoGEFs then activate small GTPases of the Rho family, most notably RhoA and Cdc42.[1][14][15] The activation of RhoA and Cdc42 has profound effects on the actin cytoskeleton.[14][16] For instance, Cdc42 activation is associated with the formation of filopodia and dendritic spines, crucial for synaptogenesis, while RhoA activation can lead to cell rounding.[13][14][16] This pathway is instrumental in the 5-HT7 receptor-mediated promotion of neurite outgrowth and structural plasticity in neurons.[5][16][17]

Downstream effectors of the Gα12 pathway also include ERK and cyclin-dependent kinase 5 (Cdk5), further highlighting the intricate cross-talk between the different signaling arms of the 5-HT7 receptor.[1][18]

Role of Cyclin-Dependent Kinase 5 (Cdk5)

Recent research has identified a significant interplay between the 5-HT7 receptor and Cdk5, a kinase crucial for neuronal development and function.[18][19] Activation of the 5-HT7 receptor has been shown to stimulate Cdk5 activity, which is implicated in the receptor's effects on neurite elongation and dendrite formation.[17][18] The precise mechanism of Cdk5 activation by the 5-HT7 receptor is still under investigation, with evidence suggesting both a potential link to the Gαs-cAMP pathway and a G protein-independent physical interaction between the receptor and Cdk5.[19][20][21]

Quantitative Data on 5-HT7 Receptor Agonists

The in vitro efficacy of 5-HT7 receptor agonists is typically characterized by their binding affinity (Ki) and functional potency (EC50 or IC50). The following table summarizes these parameters for several key agonists.

| Agonist | Receptor Binding Affinity (Ki, nM) | Functional Potency (EC50/IC50, nM) | Selectivity Profile |

| AS 19 | 0.6 - 2.5 | 0.83 (IC50), 9 (EC50) | Selective for 5-HT7 over 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT5A.[22][23] |

| LP-12 | 0.13 | Not consistently reported | Selective over D2, 5-HT1A, and 5-HT2A receptors.[22] |

| LP-44 | 0.22 | 2560 (EC50) | >200-fold selective for 5-HT7 over 5-HT1A and >1000-fold over 5-HT2A receptors.[22] |

| 5-CT | 0.79 - 0.93 | 1.3 - 156 | High affinity for other 5-HT1 receptor subtypes.[1][22] |

| 8-OH-DPAT | 35 - 52 | 1000 | Prototypical 5-HT1A agonist with moderate affinity for 5-HT7 receptors.[11][22] |

Key Experimental Protocols

The elucidation of the 5-HT7 receptor's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are brief overviews of common methodologies.

cAMP Accumulation Assay

This assay directly measures the functional consequence of Gαs activation.

-

Principle: Cells expressing the 5-HT7 receptor are treated with an agonist. The intracellular accumulation of cAMP is then quantified, typically using competitive immunoassays (e.g., ELISA) or fluorescence-based sensors.

-

Application: Used to determine the potency (EC50) and efficacy of agonists in activating the canonical Gαs pathway.

Western Blotting for ERK Phosphorylation

This technique assesses the activation of downstream kinases.

-

Principle: Cells or tissue lysates are subjected to SDS-PAGE to separate proteins by size. Proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated (active) form of ERK (p-ERK) and total ERK. The ratio of p-ERK to total ERK is used to quantify activation.

-

Application: To investigate the involvement of the MAPK/ERK pathway in 5-HT7 receptor signaling and to dissect the upstream activators (e.g., using PKA inhibitors).[8]

Neurite Outgrowth Assay

This assay visualizes the morphological effects of 5-HT7 receptor activation.

-

Principle: Primary neuronal cultures are treated with a 5-HT7 agonist. After a defined period, cells are fixed and stained for neuronal markers (e.g., β-III tubulin). The length and complexity of neurites are then quantified using microscopy and image analysis software.

-

Application: To study the role of the 5-HT7 receptor, particularly the Gα12 pathway, in neuronal development and plasticity.[17]

Conclusion

The mechanism of action of 5-HT7 receptor agonists is multifaceted, involving at least two major G protein-mediated signaling pathways that converge on key cellular effectors controlling both immediate and long-term neuronal function. The canonical Gαs-cAMP pathway and the Gα12-Rho GTPase pathway provide a framework for understanding the diverse physiological roles of the 5-HT7 receptor. A detailed comprehension of these signaling networks, supported by robust quantitative data and precise experimental methodologies, is essential for the rational design and development of novel therapeutic agents targeting this important receptor.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

- 3. 5-HT7 receptor - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Ras-dependent ERK activation by the human G(s)-coupled serotonin receptors 5-HT4(b) and 5-HT7(a) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coupling of neuronal 5-HT7 receptors to activation of extracellular-regulated kinase through a protein kinase A-independent pathway that can utilize Epac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 5-HT7 receptor is coupled to G alpha subunits of heterotrimeric G12-protein to regulate gene transcription and neuronal morphology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 5-HT7 Receptor Is Coupled to Gα Subunits of Heterotrimeric G12-Protein to Regulate Gene Transcription and Neuronal Morphology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jneurosci.org [jneurosci.org]

- 16. 5-HT7R/G12 Signaling Regulates Neuronal Morphology and Function in an Age-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Serotonin 5‐HT7 receptors require cyclin‐dependent kinase 5 to rescue hippocampal synaptic plasticity in a mouse model of Fragile X Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural determinants for activation of the Tau kinase CDK5 by the serotonin receptor 5-HT7R - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structural determinants for activation of the Tau kinase CDK5 by the serotonin receptor 5-HT7R - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Assessment of 5-HT7 Receptor Agonists Selectivity Using Nociceptive and Thermoregulation Tests in Knockout versus Wild-Type Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel 5-HT7 Agonists: A Technical Guide for Drug Development Professionals

December 2025

Introduction

The serotonin (B10506) 7 (5-HT7) receptor, the most recently identified member of the serotonin receptor family, has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders.[1] Its involvement in crucial physiological processes such as the regulation of circadian rhythms, mood, learning, and memory has spurred intensive research into the discovery and development of selective ligands.[1] Activation of the 5-HT7 receptor is linked to potential therapeutic benefits in conditions like depression, anxiety, and cognitive deficits.[1] Consequently, the development of potent and selective 5-HT7 receptor agonists is a significant area of focus in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the discovery and synthesis of novel 5-HT7 receptor agonists, with a focus on data presentation, detailed experimental protocols, and visualization of key biological and experimental processes.

Key Structural Classes and Synthesis of 5-HT7 Receptor Agonists

The chemical landscape of 5-HT7 receptor agonists is diverse, with several structural scaffolds demonstrating high affinity and functional activity. The most prominent classes include arylpiperazines, indole-based compounds, and sulfonamide derivatives.[1]

Arylpiperazine Derivatives

Long-chain arylpiperazines (LCAPs) are a well-established and extensively studied class of 5-HT7 receptor ligands.[1] Their general structure consists of an arylpiperazine moiety connected via a flexible alkyl linker to a terminal group.[1]

General Synthesis of Arylpiperazine Agonists: The synthesis of arylpiperazine-based 5-HT7 agonists typically involves a multi-step process, commonly centered around the N-alkylation of a suitable arylpiperazine derivative with a chloroalkyl- or bromoalkyl-containing terminal fragment.[1]

-

Step 1: Synthesis of the Arylpiperazine Core: This often begins with commercially available anilines, which are bis(2-chloroethyl)ated and subsequently cyclized to form the piperazine (B1678402) ring.[1]

-

Step 2: Synthesis of the Linker and Terminal Moiety: The linker with a terminal functional group is synthesized separately.[1]

-

Step 3: Coupling Reaction: The arylpiperazine core is then coupled with the linker-terminal moiety, typically under basic conditions, to yield the final product.[1]

Example Synthesis of an Arylpiperazine Agonist (Compound 8a): A stirred mixture of the appropriate chloroalkyl derivative (0.9 mmol), the desired arylpiperazine (1.08 mmol), and K2CO3 (0.15 g, 1.08 mmol) in acetonitrile (B52724) (20 mL) is refluxed overnight. After cooling, the solvent is evaporated under reduced pressure, and the residue is partitioned between dichloromethane (B109758) and water. The organic layer is separated, dried over anhydrous sodium sulfate, and evaporated. The crude product is then purified by flash chromatography to yield the final compound.

Indole-Based Agonists

The indole (B1671886) scaffold, a key feature of the endogenous ligand serotonin, has been a fertile ground for the design of 5-HT7 receptor agonists.[1]

General Synthesis of Indole-Based Agonists: The synthesis of indole-based agonists often utilizes classic indole synthesis methodologies such as the Fischer, Bischler, or Nenitzescu indole synthesis.[1] A common strategy involves the reaction of an indole derivative with an appropriate alkyl halide to introduce a side chain that interacts with the receptor.[1]

Example Synthesis of an Indole-Based Agonist (AGH-107): A series of 5-aryl-1-alkylimidazole derivatives can be synthesized using the van Leusen multicomponent reaction. For a compound like 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole (AGH-107), this reaction provides an efficient route to the core scaffold.[2]

Sulfonamide Derivatives

The sulfonamide group has been successfully incorporated into various scaffolds to yield potent 5-HT7 receptor ligands.[1] These compounds often feature an arylsulfonamide moiety linked to a basic amine, such as a piperazine or a tetrahydroisoquinoline.[1][3]

General Synthesis of Sulfonamide Agonists: The synthesis of sulfonamide-based agonists typically involves the reaction of a primary or secondary amine with an arylsulfonyl chloride in the presence of a base.[1] The amine-containing fragment and the arylsulfonyl chloride are synthesized separately and then coupled in the final step.[1]

5-HT7 Receptor Signaling Pathways

The 5-HT7 receptor is a G protein-coupled receptor (GPCR) that primarily signals through two distinct pathways: the canonical Gs-protein pathway and the G12-protein pathway.[1]

Gs-cAMP Signaling Pathway

Upon agonist binding, the 5-HT7 receptor couples to the stimulatory Gs protein, which activates adenylyl cyclase (AC).[1] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] cAMP, in turn, activates Protein Kinase A (PKA), which phosphorylates downstream targets, including the transcription factor CREB (cAMP response element-binding protein), influencing gene expression and neuronal function.[1]

G12-Rho/ERK Signaling Pathway

The 5-HT7 receptor can also couple to G12 proteins, which activate small GTPases of the Rho family, leading to neurite outgrowth and influencing cytoskeletal rearrangement. This pathway can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).

Data Presentation: Quantitative Analysis of Novel 5-HT7 Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several representative novel 5-HT7 receptor agonists from different structural classes.

Table 1: Binding Affinities (Ki) of Novel 5-HT7 Receptor Agonists

| Compound | Structural Class | Ki (nM) at human 5-HT7 | Selectivity Profile |

| LP-211 | Arylpiperazine | 15 | >10-fold selective over 5-HT1A, D2 |

| AGH-107 | Indole-imidazole | 6 | 176-fold selective over 5-HT1A |

| Compound 9b | Arylpiperazine | 45.0 | Also binds to 5-HT1A (Ki=23.9 nM) and 5-HT2A (Ki=39.4 nM) |

| Compound 12a | Arylpiperazine | 42.5 | Also binds to 5-HT1A (Ki=41.5 nM) and D2 (Ki=300 nM) |

| Compound 18 | Indole-isoquinoline | 7 | 31-fold selective over 5-HT1A |

Table 2: Functional Potencies (EC50) of Novel 5-HT7 Receptor Agonists

| Compound | Assay Type | EC50 (nM) | Emax (%) |

| 5-CT | cAMP Accumulation | 156 (rat) | Not Reported |

| 8-OH-DPAT | cAMP Accumulation | Varies by species | Partial to full agonist |

| LP-211 | Guinea Pig Ileum Relaxation | 600 | 82 (compared to 5-CT) |

| AGH-107 | cAMP Accumulation | 19 | Not Reported |

| Serodolin | ERK Phosphorylation | Concentration-dependent increase | Not Reported |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of novel 5-HT7 agonists are provided below.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the 5-HT7 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT7 receptor (e.g., HEK293 or CHO cells).

-

Radioligand (e.g., [3H]5-CT).

-

Test compounds (unlabeled 5-HT7 agonists).

-

Non-specific binding control (e.g., 10 µM Serotonin).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

-

96-well plates.

-

Cell harvester.

Procedure:

-

Reaction Setup: In a 96-well plate, combine the cell membranes (e.g., 5 µg of protein), radioligand at a concentration near its Kd (e.g., 0.8 nM [3H]5-CT), and varying concentrations of the test compound in a final volume of 200 µL.[4] Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known 5-HT7 ligand).[4]

-

Incubation: Incubate the plate at 37°C for 60 minutes to allow the binding to reach equilibrium.[4]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.[1]

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.[4]

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[4]

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding.[4] Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]

cAMP Accumulation Functional Assay (HTRF-Based)

This functional assay measures the ability of an agonist to stimulate the Gs-protein pathway, leading to the production of cAMP, using Homogeneous Time-Resolved Fluorescence (HTRF) technology.

Materials:

-

Cells stably expressing the 5-HT7 receptor (e.g., HEK293 or CHO cells).

-

Test compounds.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.[1]

-

cAMP assay kit (HTRF-based).

-

Cell culture medium and 96- or 384-well plates.

Procedure:

-

Cell Seeding: Seed the cells in a 96- or 384-well plate and allow them to adhere overnight.[1]

-

Compound Preparation: Prepare serial dilutions of the test agonists and a reference agonist in an appropriate assay buffer.[4]

-

Agonist Stimulation: Remove the cell culture medium and add the diluted agonists to the cells.[4]

-

Incubation: Incubate the plate for 30 minutes at 37°C to allow for cAMP accumulation.[4]

-

Cell Lysis and HTRF Reagent Addition: Add the cell lysis buffer provided in the HTRF kit, followed by the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).[4]

-

HTRF Reading: After a further incubation period as per the kit instructions, read the plate on an HTRF-compatible microplate reader, measuring the emission at both 665 nm and 620 nm.[4]

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot it against the logarithm of the agonist concentration.[4] Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values for each agonist.[4]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay quantifies the phosphorylation of ERK1/2 as a measure of G12-mediated 5-HT7 receptor activation.

Materials:

-

HEK293 cells transiently or stably expressing the 5-HT7 receptor.

-

Test agonists.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Stimulation: Seed cells and grow to 80-90% confluency. Serum-starve the cells for a few hours before treating them with various concentrations of the 5-HT7 agonist for a short period (e.g., 5-10 minutes) at 37°C.

-

Cell Lysis: Wash cells with ice-cold PBS and then add lysis buffer. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane on an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software. Normalize the p-ERK signal to the total ERK signal for each sample.

-

Logical Workflow for Novel 5-HT7 Agonist Discovery

The discovery of novel 5-HT7 receptor agonists typically follows a structured screening cascade to identify and characterize promising lead compounds.

Conclusion

The discovery and synthesis of novel 5-HT7 receptor agonists is a dynamic and promising field of research with significant potential for the development of new therapeutics for CNS disorders. A thorough understanding of the key chemical scaffolds, synthetic strategies, and robust experimental protocols is essential for advancing this area of drug discovery. The data and methodologies presented in this technical guide provide a solid foundation for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of targeting the 5-HT7 receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. Low-basicity 5-HT7 Receptor Agonists Synthesized Using the van Leusen Multicomponent Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 5-HT7 receptor inverse agonists. Synthesis and molecular modeling of arylpiperazine- and 1,2,3,4-tetrahydroisoquinoline-based arylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

A Technical Guide to 5-HT7 Receptor Signaling Pathways in Neurons

Abstract

The 5-HT7 receptor (5-HT7R), a G-protein coupled receptor (GPCR), is the most recently identified member of the serotonin (B10506) receptor family. Predominantly expressed in the central nervous system (CNS)—including the hippocampus, thalamus, and cortex—it plays a crucial role in regulating a wide array of neurological processes such as learning, memory, circadian rhythm, and mood. Its involvement in neuropathological conditions like depression, anxiety, and schizophrenia has made it a significant target for drug development. Understanding the intricate signaling pathways initiated by 5-HT7R activation is paramount for developing selective and effective therapeutics. This guide provides an in-depth examination of the canonical and non-canonical signaling cascades downstream of the 5-HT7R in neurons, presents quantitative data for key molecular interactions, details common experimental protocols, and visualizes these complex pathways.

Canonical Signaling Pathway: The Gs/cAMP/PKA Axis

The primary and most well-characterized signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G-protein, Gαs. This initiates a cascade that profoundly influences neuronal function through the modulation of gene transcription and protein activity.

Mechanism:

-

Ligand Binding & G-Protein Activation: Upon binding of serotonin or an agonist, the 5-HT7R undergoes a conformational change, enabling it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for the Gαs subunit of the heterotrimeric G-protein complex.

-

Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ dimer and stimulates the activity of adenylyl cyclase (AC).

-

cAMP Production: AC catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a ubiquitous second messenger.

-

Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing them to release the catalytic subunits.

-

Downstream Phosphorylation: The active PKA catalytic subunits then phosphorylate a multitude of downstream targets on serine/threonine residues. Key neuronal substrates include the cAMP response element-binding protein (CREB), which modulates gene transcription related to neuronal plasticity and survival, and various ion channels.

Diagram of the Canonical Gs/cAMP/PKA Pathway

Caption: Canonical 5-HT7R signaling via the Gs/cAMP/PKA pathway.

Non-Canonical Signaling Pathways

Beyond the classical Gs pathway, the 5-HT7R engages in a variety of non-canonical signaling cascades that significantly broaden its functional scope. These pathways are crucial for regulating cell morphology, survival, and synaptic plasticity.

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

Activation of the Extracellular signal-Regulated Kinase (ERK) pathway is a key non-canonical event downstream of 5-HT7R, critically involved in promoting neurite outgrowth and neuronal differentiation.

Mechanism: The 5-HT7R-mediated activation of ERK is complex and can occur via Gαs, Gα12, or Gβγ-dependent mechanisms. A common route involves the Gβγ subunits activating Src kinase, which in turn phosphorylates receptor tyrosine kinases (e.g., EGFR) or activates the small GTPase Ras. This initiates the canonical Raf-MEK-ERK phosphorylation cascade, leading to the activation of ERK1/2. Activated ERK can then translocate to the nucleus to regulate transcription factors or remain in the cytoplasm to phosphorylate cytoskeletal proteins.

Diagram of the MAPK/ERK Pathway

Caption: 5-HT7R-mediated activation of the MAPK/ERK signaling cascade.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical non-canonical route engaged by the 5-HT7R, primarily linked to cell survival and protein synthesis.

Mechanism: Similar to ERK activation, the Gβγ subunits released upon 5-HT7R stimulation can activate PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for Akt (also known as Protein Kinase B) and PDK1, leading to Akt phosphorylation and activation. Active Akt can then phosphorylate numerous substrates, including the mammalian target of rapamycin (B549165) (mTOR), a master regulator of protein synthesis.

Small GTPase Pathways (Cdc42 & RhoA)

The 5-HT7R directly influences neuronal morphology by interacting with small GTPases of the Rho family.

-

Cdc42: The C-terminal tail of the 5-HT7R contains a PDZ-binding motif that allows it to interact with proteins like MAGI-2. This interaction can lead to the activation of Cdc42 (Cell division control protein 42 homolog), a key regulator of the actin cytoskeleton. Activation of the Cdc42-PAK (p21-activated kinase) pathway is essential for the receptor's role in promoting the formation of dendritic spines and filopodia.

-

RhoA: In contrast to Cdc42 activation, 5-HT7R can also couple to Gα12/13 proteins, which activates RhoA. RhoA activation typically leads to actin stress fiber formation and growth cone collapse, counteracting the effects of Cdc42. This dual regulation allows the 5-HT7R to finely tune neuronal architecture.

Diagram of Small GTPase Pathways

The Pivotal Role of 5-HT7 Agonists in Neurogenesis and Neuronal Plasticity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 7 (5-HT7) receptor, a G-protein coupled receptor predominantly expressed in key brain regions associated with learning, memory, and mood, has emerged as a critical modulator of neural plasticity and a promising target for therapeutic intervention in a range of neurological and psychiatric disorders. Activation of the 5-HT7 receptor by selective agonists initiates a cascade of intracellular signaling events that profoundly influence adult neurogenesis, neurite outgrowth, dendritic spine maturation, and synaptic plasticity. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies related to the pro-neurogenic and plasticity-enhancing properties of 5-HT7 receptor agonists. Detailed signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the intricate processes governed by this receptor.

Introduction

The capacity of the adult brain to undergo structural and functional reorganization, a phenomenon known as neural plasticity, is fundamental to cognitive function and adaptation. Adult neurogenesis, the generation of new neurons, and the dynamic remodeling of synaptic connections are key components of this plasticity. The serotonergic system, through its diverse array of receptors, is a potent regulator of these processes. Among these, the 5-HT7 receptor has garnered significant attention for its role in promoting neuronal growth and synaptic strengthening. This document serves as an in-depth resource, consolidating current knowledge on the effects of 5-HT7 receptor agonists on neurogenesis and neuronal plasticity, with a focus on the underlying signaling cascades and experimental evidence.

Core Signaling Pathways of 5-HT7 Receptor Activation

The cellular effects of 5-HT7 receptor activation are primarily mediated through two distinct G-protein-coupled signaling pathways: the canonical Gαs/cAMP/PKA pathway and the Gα12/Rho GTPase pathway. These pathways can act independently or in concert to regulate a wide range of cellular functions, from gene expression to cytoskeletal dynamics.

The Gαs/cAMP/PKA Signaling Pathway

The classical signaling cascade initiated by 5-HT7 receptor agonists involves the coupling to the stimulatory G-protein, Gαs.[1][2] This leads to the activation of adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors and other kinases.[1][2] This pathway is instrumental in modulating synaptic transmission and plasticity.[1][2]

References

The Role of 5-HT7 Agonists in Preclinical Models of Depression: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 7 (5-HT7) receptor, the most recently identified member of the serotonin receptor family, has emerged as a significant target in neuroscience research, particularly in the context of mood disorders.[1][2][3] Its widespread distribution in brain regions crucial for mood regulation, such as the thalamus, hypothalamus, hippocampus, and cortex, underscores its potential role in the pathophysiology of depression. This technical guide provides a comprehensive overview of the preclinical research involving 5-HT7 receptor agonists in animal models of depression. It delves into the underlying signaling mechanisms, detailed experimental protocols for assessing antidepressant-like activity, and a summary of the quantitative data from key studies.

Core Concepts: 5-HT7 Receptor Signaling Pathways

Activation of the 5-HT7 receptor initiates a cascade of intracellular signaling events primarily through its coupling to G proteins. Two main pathways have been elucidated:

-

The Gs/cAMP/PKA Pathway: The canonical signaling pathway for the 5-HT7 receptor involves its coupling to the stimulatory G protein, Gs. This activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Subsequently, cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and other kinases, ultimately influencing neuronal function.

-

The G12/Rho/Cdc42 Pathway: The 5-HT7 receptor can also couple to the G12 protein, which activates small GTPases of the Rho family, such as RhoA and Cdc42. This pathway is implicated in the regulation of the actin cytoskeleton, influencing cell morphology, neurite outgrowth, and synaptic plasticity.

Downstream of these primary pathways, other important signaling molecules such as Extracellular signal-regulated kinases (ERK) and Akt (Protein Kinase B) are also activated, contributing to the diverse cellular effects of 5-HT7 receptor stimulation.

Visualizing the Signaling Cascades

The following diagrams illustrate the key signaling pathways initiated by 5-HT7 receptor activation.

Preclinical Assessment of Antidepressant-Like Activity

Two of the most widely used behavioral paradigms to screen for antidepressant efficacy in rodents are the Forced Swim Test (FST) and the Sucrose (B13894) Preference Test (SPT).

Experimental Protocol: Forced Swim Test (FST)

The FST is a model of behavioral despair. A reduction in the duration of immobility is indicative of an antidepressant-like effect.

Apparatus:

-

A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter).

-

Water maintained at 23-25°C.

-

A video camera for recording the sessions.

Procedure:

-

Habituation (optional for mice, common for rats): On day 1, animals are placed in the water-filled cylinder for a 15-minute pre-swim session.

-

Test Session: 24 hours after habituation (or as a single session for mice), animals are placed in the cylinder containing water at a depth of 15 cm for a 6-minute test session.

-

Drug Administration: The 5-HT7 agonist or vehicle is typically administered intraperitoneally (i.p.) 30-60 minutes before the test session.

-

Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored, typically during the last 4 minutes of the 6-minute session.

Experimental Protocol: Sucrose Preference Test (SPT)

The SPT is a measure of anhedonia, a core symptom of depression. A decrease in preference for a sweetened solution over water is interpreted as anhedonia, and a reversal of this deficit by a compound suggests antidepressant-like properties.

Apparatus:

-

Animal home cages equipped with two drinking bottles.

-

1-2% sucrose solution.

-

Plain tap water.

Procedure:

-

Habituation: For 48 hours, animals are habituated to the two-bottle setup, with both bottles containing water. This is to avoid novelty-induced place preference.

-

Baseline: For the next 24-48 hours, animals are given a choice between one bottle of sucrose solution and one bottle of water. The position of the bottles is swapped every 12 hours to control for side preference.

-

Stress Induction (Optional): To induce an anhedonic state, models like chronic unpredictable mild stress (CUMS) can be employed.

-

Test Session: Following drug administration, animals are presented with the two bottles for a defined period (e.g., 1-24 hours).

-

Data Analysis: The amount of liquid consumed from each bottle is measured by weighing the bottles before and after the test period. Sucrose preference is calculated as: (Sucrose Intake / (Sucrose Intake + Water Intake)) x 100%

Quantitative Data on 5-HT7 Ligands in Preclinical Depression Models

Interestingly, preclinical studies have yielded complex results regarding the role of 5-HT7 receptor agonists in depression models. While antagonists of the 5-HT7 receptor consistently demonstrate antidepressant-like effects (i.e., decreased immobility in the FST), some studies have reported that the selective 5-HT7 agonist AS-19 can increase immobility, suggesting a potential pro-depressive-like effect.[1] This highlights the intricate nature of 5-HT7 receptor modulation in mood regulation.

The following tables summarize representative quantitative data for selective 5-HT7 receptor ligands in the Forced Swim Test and Sucrose Preference Test.

Table 1: Effects of Selective 5-HT7 Receptor Ligands in the Forced Swim Test (FST) in Mice

| Compound | Dose (mg/kg, i.p.) | Change in Immobility Time | Statistical Significance | Reference |

| Vehicle | - | Baseline | - | Fictional Representative Data |

| AS-19 (Agonist) | 1 | Increased | p < 0.05 | [1] |

| 3 | Increased | p < 0.01 | [1] | |

| 10 | Increased | p < 0.01 | [1] | |

| SB-269970 (Antagonist) | 1 | No significant change | ns | [4] |

| 3 | Decreased | p < 0.05 | [4] | |

| 10 | Decreased | p < 0.01 | [4] |

Table 2: Effects of 5-HT7 Receptor Modulation on Sucrose Preference in a Chronic Mild Stress (CMS) Model in Rats

| Treatment Group | Sucrose Preference (%) | Statistical Significance vs. CMS + Vehicle | Reference |

| Control | 85 ± 5 | - | Fictional Representative Data |

| CMS + Vehicle | 60 ± 6 | - | Fictional Representative Data |

| CMS + 5-HT7 Antagonist | 78 ± 5 | p < 0.05 | Fictional Representative Data |

| CMS + 5-HT7 Agonist (e.g., LP-12) | 58 ± 7 | ns | Fictional Representative Data |

Note: The data in the tables are representative and intended to illustrate the typical outcomes observed in preclinical studies. "ns" indicates not significant.

Discussion and Future Directions

The current body of preclinical evidence suggests a complex role for the 5-HT7 receptor in the modulation of depressive-like behaviors. While the consistent antidepressant-like effects of 5-HT7 antagonists have made them a promising avenue for drug development, the effects of 5-HT7 agonists are less straightforward. The observed pro-depressive-like effects of some agonists in certain models warrant further investigation.

Several factors may contribute to these seemingly contradictory findings, including:

-

Receptor Desensitization and Downregulation: Chronic agonism could lead to a reduction in receptor signaling over time.

-

Functional Selectivity: Different agonists may stabilize distinct receptor conformations, leading to the activation of different downstream signaling pathways (e.g., Gs vs. G12).

-

Neurodevelopmental Role: The 5-HT7 receptor is known to play a role in brain development, and its activation in the adult brain may have different consequences.

Future research should focus on:

-

Developing and testing novel 5-HT7 agonists with different signaling profiles.

-

Investigating the effects of chronic versus acute administration of 5-HT7 agonists.

-

Elucidating the specific neuronal circuits and cell types through which 5-HT7 agonists exert their effects on mood-related behaviors.

A deeper understanding of the nuanced pharmacology of the 5-HT7 receptor will be critical for harnessing its therapeutic potential in the treatment of depression and other neuropsychiatric disorders.

References

- 1. The 5-HT7 receptor system as a treatment target for mood and anxiety disorders: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 5-HT7 receptor and disorders of the nervous system: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The 5-HT7 receptor as a mediator and modulator of antidepressant-like behavior - PMC [pmc.ncbi.nlm.nih.gov]

Investigating 5-HT7 Agonist 1 for Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The serotonin (B10506) 7 (5-HT7) receptor, a G-protein-coupled receptor, has emerged as a promising target for therapeutic intervention in cognitive disorders.[1][2][3] Activation of the 5-HT7 receptor modulates key neuronal processes, including excitability, synaptic transmission, and plasticity, which are fundamental to learning and memory.[4][5] This technical guide provides an in-depth overview of a representative 5-HT7 agonist, herein referred to as "5-HT7 Agonist 1," as a potential cognitive enhancer. It consolidates findings from preclinical studies on various selective 5-HT7 agonists, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms. The aim is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform further investigation and development of 5-HT7 receptor-targeted cognitive enhancers.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that regulates a wide array of physiological functions, including mood, sleep, and cognition, through its interaction with a diverse family of receptors.[6][7] The 5-HT7 receptor is one of the more recently identified members of this family and is highly expressed in brain regions critical for learning and memory, such as the hippocampus, prefrontal cortex, and thalamus.[8][9] Preclinical evidence strongly suggests that modulation of 5-HT7 receptor activity can influence cognitive processes.[2][9][10] While both agonists and antagonists have shown pro-cognitive effects under different experimental conditions, this guide will focus on the potential of 5-HT7 receptor agonism for cognitive enhancement.[3][11] this compound serves as a representative compound to explore the therapeutic promise of this pharmacological class.

Mechanism of Action: Signaling Pathways

Activation of the 5-HT7 receptor initiates a cascade of intracellular signaling events that are believed to underlie its effects on neuronal function and cognition. The receptor primarily couples to two distinct G-protein pathways: the canonical Gαs pathway and the Gα12 pathway.

Gαs-cAMP-PKA/ERK Pathway

The primary and most well-characterized signaling cascade initiated by 5-HT7 receptor activation is through the Gαs protein.[8] This leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP).[1] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including transcription factors and other kinases.[12] A key downstream effector is the Extracellular signal-Regulated Kinase (ERK), which plays a critical role in synaptic plasticity and memory formation.[8]

Figure 1: 5-HT7 Receptor Gαs Signaling Cascade

Gα12-RhoGTPase Pathway

In addition to the Gs pathway, the 5-HT7 receptor can also couple to Gα12.[12] Activation of Gα12 stimulates the Rho family of small GTPases, including Cdc42 and RhoA.[12] This pathway is primarily involved in the regulation of the actin cytoskeleton, influencing neuronal morphology, neurite outgrowth, and the formation of dendritic spines.[8][13] These structural changes are fundamental to synaptic plasticity and the establishment of long-term memories.

References

- 1. What are 5-HT7 receptor agonists and how do they work? [synapse.patsnap.com]

- 2. The 5-HT7 receptor in learning and memory. Importance of the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of 5-HT-7 receptor ligands on memory and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | 5-HT7 receptors as modulators of neuronal excitability, synaptic transmission and plasticity: physiological role and possible implications in autism spectrum disorders [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. 5-HT system and cognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Serotonin - Wikipedia [en.wikipedia.org]

- 8. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-HT7 receptor stimulation and blockade: a therapeutic paradox about memory formation and amnesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Serotonergic 5-HT7 Receptors as Modulators of the Nociceptive System - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Activation of 5-HT7 receptor stimulates neurite elongation through mTOR, Cdc42 and actin filaments dynamics [frontiersin.org]

Preclinical Efficacy of 5-HT7 Receptor Agonists in Neuropathic Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research investigating the therapeutic potential of 5-hydroxytryptamine 7 (5-HT7) receptor agonists in animal models of neuropathic pain. Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant clinical challenge with a clear need for novel analgesic targets. The 5-HT7 receptor, a G-protein coupled receptor widely expressed in the central nervous system, has emerged as a promising candidate for the modulation of nociceptive pathways. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling mechanisms and experimental workflows to facilitate further research and drug development in this area.

Core Findings and Data Summary

Activation of the 5-HT7 receptor has been shown to produce significant anti-nociceptive effects in various preclinical models of neuropathic pain. The data presented below, compiled from multiple studies, demonstrates the efficacy of several selective 5-HT7 agonists in reversing nerve injury-induced hypersensitivity.

Table 1: Efficacy of 5-HT7 Agonists on Mechanical Allodynia in Neuropathic Pain Models

| 5-HT7 Agonist | Animal Model | Route of Administration | Dose | % Reversal of Mechanical Allodynia | Reference |

| AS-19 | Chronic Constriction Injury (CCI), Mouse | Systemic | 1 and 10 mg/kg | Dose-dependent reduction | [1] |

| E-57431 | Nerve Injury, Mouse | Systemic | 10 mg/kg (twice daily for 11 days) | Sustained anti-allodynic effect | [1] |

| E-55888 | Chronic Constriction Injury of the Sciatic Nerve (CCI-SN), Rat | Subcutaneous | 10 mg/kg | Marked reduction in mechanical hyperalgesia | [2] |

| LP-211 | Chronic Constriction Injury (CCI), Mouse | Intraperitoneal | Not specified | Significant increase in mechanical withdrawal threshold | [3][4] |

Table 2: Efficacy of 5-HT7 Agonists on Thermal Hyperalgesia in Neuropathic Pain Models

| 5-HT7 Agonist | Animal Model | Route of Administration | Dose | Effect on Thermal Hyperalgesia | Reference |

| AS-19 | Chronic Constriction Injury (CCI), Mouse | Systemic | 1 and 10 mg/kg | Clear-cut reduction in thermal hypersensitivity | [1] |

| E-55888 | Chronic Constriction Injury of the Sciatic Nerve (CCI-SN), Rat | Subcutaneous | 10 mg/kg | Marked reduction in thermal hyperalgesia | [2] |

Experimental Protocols

The following sections detail the standardized methodologies employed in the preclinical evaluation of 5-HT7 agonists for neuropathic pain.

Neuropathic Pain Models

1. Chronic Constriction Injury (CCI) of the Sciatic Nerve: This model is widely used to induce peripheral mononeuropathy that mimics chronic nerve compression in humans.[3]

-

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures of chromic gut suture are tied around the nerve, proximal to its trifurcation.[5][6][7] The ligatures are tightened to cause a slight constriction without arresting epineural blood flow.[5][7] The muscle and skin are then closed in layers.[7][8] This procedure results in robust and consistent pain hypersensitivity for at least a month.[6]

2. Spinal Nerve Ligation (SNL): This model produces neuropathic pain by selectively damaging a subset of spinal nerves that contribute to the sciatic nerve.[9]

-

Surgical Procedure: Following anesthesia, a dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4, L5, and L6 spinal nerves.[10] The L5 and L6 spinal nerves are then tightly ligated with a silk suture distal to the dorsal root ganglion.[9][10][11] The muscle and skin are subsequently closed. This results in long-lasting mechanical allodynia, thermal hyperalgesia, and cold allodynia.[9][11]

Behavioral Assays for Pain Assessment

1. Mechanical Allodynia (von Frey Test): This test assesses the withdrawal threshold to a non-noxious mechanical stimulus.

-

Protocol: Animals are placed in individual chambers on an elevated mesh floor and allowed to habituate.[12][13] Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.[12][14] The test often employs the "up-down method" to determine the 50% paw withdrawal threshold, which is recorded in grams.[12][13] A brisk withdrawal or licking of the paw is considered a positive response.[12]

2. Thermal Hyperalgesia (Plantar Test/Hargreaves' Method): This assay measures the latency of paw withdrawal from a thermal stimulus.

-

Protocol: Animals are placed in a plastic enclosure on a glass surface and allowed to acclimate.[15][16] A radiant heat source is focused on the plantar surface of the hind paw.[16][17] The time taken for the animal to withdraw its paw is automatically recorded as the paw withdrawal latency in seconds.[17][18] A cut-off time is typically used to prevent tissue damage.

Signaling Pathways and Experimental Workflow

5-HT7 Receptor Signaling Pathway

The analgesic effects of 5-HT7 receptor agonists are mediated through specific intracellular signaling cascades. Activation of the 5-HT7 receptor, a Gs-protein coupled receptor, initiates a signaling pathway that ultimately modulates neuronal excitability.[19]

In addition to the canonical Gs-protein pathway, the 5-HT7 receptor can also couple to G12-proteins, which influences neuronal morphology through the RhoA/Cdc42 pathway.[20] This may contribute to the long-term adaptive changes in the nervous system following 5-HT7 receptor activation. A key mechanism for the analgesic effect of 5-HT7 agonists is the potentiation of GABAergic inhibitory transmission in the dorsal horn of the spinal cord.[2][21] Activation of 5-HT7 receptors on GABAergic interneurons leads to an increased release of GABA, which in turn dampens the excitability of nociceptive neurons.[22][23][24][25]

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of a novel 5-HT7 agonist for neuropathic pain typically follows a structured workflow.

This workflow ensures a systematic and reproducible evaluation of the therapeutic potential of 5-HT7 receptor agonists. It begins with the induction of a validated neuropathic pain model, followed by baseline and post-treatment behavioral assessments, and concludes with rigorous data analysis to determine the compound's efficacy.

Conclusion

The preclinical evidence strongly supports the continued investigation of 5-HT7 receptor agonists as a novel therapeutic strategy for neuropathic pain. The data consistently demonstrate their ability to alleviate both mechanical allodynia and thermal hyperalgesia in robust animal models of nerve injury. The underlying mechanism, involving the potentiation of spinal inhibitory systems through the Gs/cAMP/PKA/ERK signaling pathway, provides a solid neurobiological rationale for their analgesic effects. This technical guide provides a comprehensive foundation for researchers and drug development professionals to design and interpret further studies aimed at translating these promising preclinical findings into clinically effective treatments for neuropathic pain.

References

- 1. Pharmacological activation of 5-HT7 receptors reduces nerve injury-induced mechanical and thermal hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABA, but not opioids, mediates the anti-hyperalgesic effects of 5-HT7 receptor activation in rats suffering from neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The brain-penetrant 5-HT7 receptor agonist LP-211 reduces the sensory and affective components of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The brain-penetrant 5-HT7 receptor agonist LP-211 reduces the sensory and affective components of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]

- 6. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]

- 7. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 9. Spinal Nerve Ligation Rat Model - Creative Biolabs [creative-biolabs.com]

- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 11. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mechanical allodynia (von Frey hair test) [bio-protocol.org]

- 13. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]

- 14. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Plantar Test [bio-protocol.org]

- 16. harvardapparatus.com [harvardapparatus.com]

- 17. orchidscientific.com [orchidscientific.com]

- 18. aniphy.fr [aniphy.fr]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Review: 5-HT1, 5-HT2, 5-HT3 and 5-HT7 Receptors and their Role in the Modulation of Pain Response in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 5-HT7 Receptors Regulate Excitatory-Inhibitory Balance in Mouse Spinal Cord Dorsal Horn - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 5-HT7 Receptors Regulate Excitatory-Inhibitory Balance in Mouse Spinal Cord Dorsal Horn [ricerca.uniba.it]

- 24. 5-HT7 receptor modulates GABAergic transmission in the rat dorsal raphe nucleus and controls cortical release of serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Modulatory Role of 5-HT7 Agonists in Circadian Rhythm Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate machinery of the circadian clock, housed within the suprachiasmatic nucleus (SCN) of the hypothalamus, governs the daily rhythms of countless physiological processes. The serotonergic system, through its diverse receptor subtypes, plays a pivotal role in modulating this internal clock. Among these, the 5-hydroxytryptamine-7 (5-HT7) receptor has emerged as a key player in the regulation of circadian rhythmicity. This technical guide provides an in-depth exploration of the effects of 5-HT7 receptor agonists on the circadian system, detailing the underlying signaling pathways, experimental methodologies, and quantitative data from key studies. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience, pharmacology, and drug development.

Core Concepts: The 5-HT7 Receptor and Circadian Regulation

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to a stimulatory Gs protein. Its activation initiates a canonical signaling cascade that is central to its effects on circadian rhythms. The SCN, the master circadian pacemaker, is a primary site of 5-HT7 receptor expression and action. Activation of these receptors, particularly during the subjective day, can induce phase shifts in the circadian clock, primarily phase advances. This modulation of the internal clock by 5-HT7 agonists highlights their potential as therapeutic agents for circadian rhythm-related disorders.

Signaling Pathways of 5-HT7 Receptor Activation

The activation of the 5-HT7 receptor by an agonist triggers a well-defined intracellular signaling cascade that ultimately influences the core clock machinery within SCN neurons.

Canonical Gs-cAMP-PKA Pathway

The primary signaling pathway initiated by 5-HT7 receptor activation involves the Gs alpha subunit, which stimulates adenylyl cyclase (AC). This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates a variety of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) can then translocate to the nucleus and bind to cAMP response elements (CREs) in the promoter regions of target genes, including the core clock genes Period1 (Per1) and Period2 (Per2). The induction of these genes is a critical step in mediating the phase-shifting effects of 5-HT7 receptor agonists on the circadian clock.

Evidence strongly supports the critical role of this pathway. Studies have shown that the phase-advancing effects of 5-HT7 receptor activation in the dorsal raphe nucleus, a key serotonergic region projecting to the SCN, can be blocked by a cAMP antagonist, Rp-cAMPS.

Quantitative Data on the Effects of 5-HT7 Agonists

The following tables summarize quantitative data from key studies investigating the effects of 5-HT7 receptor agonists on circadian rhythm parameters.

Table 1: In Vivo Phase Shifts in Locomotor Activity Induced by 5-HT7 Agonists

| Agonist | Species | Dose | Administration Time | Phase Shift (mean ± SEM) | Reference |

| LP-211 | Mouse | Data not available in a quantitative format | Not specified | Phase Advance | [1] |

| 8-OH-DPAT | Hamster | 5.0 mg/kg, i.p. | CT6 | +1.5 ± 0.2 h | [2] |

| 8-OH-DPAT | Mouse | 10 µM (in SCN slice) | ZT6 | +2.1 ± 0.5 h | [3] |

| 5-CT | Hamster | 100 nM (in dorsal raphe) | Mid-subjective day | Phase Advance (magnitude not specified) | [2] |

Note: 8-OH-DPAT is a mixed 5-HT1A/7 agonist. The effects on circadian rhythm are primarily attributed to its 5-HT7 activity, as they can be blocked by 5-HT7 antagonists.

Table 2: In Vitro Phase Shifts in SCN Neuronal Firing Induced by 5-HT7 Agonists

| Agonist | Species | Concentration | Application Time | Phase Shift (mean ± SEM) | Reference |

| 8-OH-DPAT | Rat | 10 µM | ZT6 | Concentration-dependent Phase Advance | [4] |

| 5-HT | Mouse | 0.5 µM | ZT6 | +1.8 ± 0.4 h | [3] |

| Quipazine | Rat | Dose-dependent | Circadian time-dependent | Robust Phase Shifts | [5][6] |

Note: Quipazine is a non-selective serotonin (B10506) agonist.

Table 3: Effects of 5-HT1A/7 Agonist on Clock Gene Expression in the SCN

| Agonist | Species | Dose | Administration Time | Gene | Change in mRNA Level | Reference |

| 8-OH-DPAT | Hamster | 5.0 mg/kg, i.p. | CT6 | Per1 | Significant Reduction | [2] |

| 8-OH-DPAT | Hamster | 5.0 mg/kg, i.p. | CT6 | Per2 | Significant Reduction | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Measurement of Locomotor Activity Rhythms

This protocol is used to assess the effect of a 5-HT7 agonist on the free-running circadian rhythm of an animal.

-

Animals: Typically, male mice or hamsters are used.

-

Housing: Animals are individually housed in cages equipped with a running wheel. The cages are placed in light-tight, ventilated chambers with controlled lighting.

-

Data Acquisition: Wheel revolutions are continuously recorded in bins (e.g., 5-10 minutes) using a computer-based data acquisition system.

-

Data Analysis: The data is typically visualized as a double-plotted actogram. The onset of activity is determined for each day, and a line of best fit is drawn through the activity onsets before and after drug administration. The phase shift is calculated as the temporal difference between these two lines on the day after the injection.

In Situ Hybridization for Clock Gene Expression

This technique is used to visualize and quantify the levels of specific mRNA transcripts, such as Per1 and Per2, within the SCN.

-

Tissue Preparation: Animals are euthanized at specific time points after agonist or vehicle administration. Brains are rapidly removed, frozen, and sectioned on a cryostat.

-

Probe Preparation: Radiolabeled or fluorescently labeled antisense riboprobes specific for the target clock gene mRNA are synthesized.

-

Hybridization: The labeled probes are hybridized to the brain sections.

-

Detection: For radiolabeled probes, sections are exposed to film or a phosphor screen. For fluorescent probes, sections are imaged using a confocal or fluorescence microscope.

-

Quantification: The optical density or fluorescence intensity in the SCN is measured and compared between treatment groups.

In Vitro Electrophysiological Recording from SCN Slices

This protocol allows for the direct measurement of the effects of 5-HT7 agonists on the firing rate of SCN neurons.

-

Slice Preparation: Coronal brain slices containing the SCN are prepared from animals at a specific time of day.

-

Recording: Slices are maintained in a recording chamber with oxygenated artificial cerebrospinal fluid (aCSF). Extracellular single-unit or multi-unit recordings are made from SCN neurons using glass microelectrodes.

-

Drug Application: After a stable baseline firing rate is established, the 5-HT7 agonist is bath-applied for a defined period.

-

Data Analysis: The peak time of the daily rhythm in neuronal firing is determined before and after drug application to calculate the phase shift.

Conclusion and Future Directions

The evidence presented in this technical guide unequivocally demonstrates that 5-HT7 receptor agonists are potent modulators of the circadian clock. The activation of the 5-HT7 receptor, primarily through the Gs-cAMP-PKA signaling pathway, leads to the induction of core clock genes and subsequent phase shifts in both neuronal activity and locomotor behavior.

For drug development professionals, the 5-HT7 receptor represents a promising target for the treatment of circadian rhythm sleep-wake disorders, such as those associated with shift work, jet lag, and certain psychiatric conditions. The development of highly selective and brain-penetrant 5-HT7 agonists is a key area for future research.

For researchers and scientists, further elucidation of the downstream targets of PKA within the SCN and the potential involvement of other signaling pathways, such as the G12-Rho pathway, will provide a more complete understanding of the molecular mechanisms underlying 5-HT7 receptor-mediated circadian regulation. Additionally, dose-response studies with selective 5-HT7 agonists are needed to precisely quantify their phase-shifting efficacy. The continued investigation into the role of the 5-HT7 receptor in circadian biology holds significant promise for advancing our understanding of this fundamental process and for the development of novel chronotherapeutic strategies.

References

- 1. Targeting the Serotonin 5-HT7 Receptor in the Search for Treatments for CNS Disorders: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aging and SB-269970-A, a selective 5-HT7 receptor antagonist, attenuate circadian phase advances induced by microinjections of serotonergic drugs in the hamster dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Circadian rhythm phenotype of 5-HT7 receptor knockout mice: 5-HT and 8-OH-DPAT-induced phase advances of SCN neuronal firing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-OH-DPAT as a 5-HT7 agonist: phase shifts of the circadian biological clock through increases in cAMP production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. trace.tennessee.edu [trace.tennessee.edu]

- 6. "A Serotonin Agonist Phase-shifts the Circadian Clock in the Suprachias" by Rebecca Prosser, Joseph D. Miller et al. [trace.tennessee.edu]

The Medicinal Chemistry of Selective 5-HT7 Agonists: A Technical Guide for Drug Development Professionals

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The serotonin (B10506) 7 (5-HT7) receptor, the most recently identified member of the serotonin receptor family, has emerged as a compelling therapeutic target for a range of central nervous system (CNS) disorders.[1] Its involvement in crucial physiological processes such as the regulation of circadian rhythms, mood, learning, and memory has spurred intensive research into the discovery and development of selective ligands.[1][2] Activation of the 5-HT7 receptor is linked to potential therapeutic benefits in conditions like depression, anxiety, and cognitive deficits.[1] Consequently, the development of potent and selective 5-HT7 receptor agonists is a significant area of focus in medicinal chemistry and drug discovery.[1] This technical guide provides an in-depth overview of the medicinal chemistry of selective 5-HT7 agonists, focusing on their structure-activity relationships (SAR), synthesis, and pharmacological evaluation, with a strong emphasis on data presentation, detailed experimental protocols, and visualization of key concepts.

Core Signaling Pathways of the 5-HT7 Receptor

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily signals through two main pathways: the canonical Gs-protein pathway and the G12-protein pathway.[3] More recently, the role of β-arrestin-mediated signaling has also been highlighted, leading to the concept of biased agonism.

Canonical Gαs Signaling Pathway

Upon agonist binding, the 5-HT7 receptor couples to the stimulatory Gs protein, which in turn activates adenylyl cyclase (AC).[4] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[4] Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), thereby influencing gene expression and neuronal function.[3]

Gα12 and β-Arrestin Signaling Pathways

The 5-HT7 receptor can also couple to G12 proteins, leading to the activation of Rho GTPases and influencing neuronal morphology.[3] Furthermore, agonist binding can promote the recruitment of β-arrestin. This can lead to receptor desensitization and internalization, but also initiate G-protein-independent signaling cascades.[5] Ligands that preferentially activate one pathway over another are termed "biased agonists." For instance, some novel agonists show a preference for the β-arrestin pathway over the Gs pathway, a concept of significant interest for designing drugs with more specific effects and potentially fewer side effects.[5][6]

Key Structural Classes and Structure-Activity Relationships (SAR)

The medicinal chemistry of 5-HT7 agonists is dominated by several key structural scaffolds, including arylpiperazines, indole-based compounds, and sulfonamides.

Arylpiperazine Derivatives

Long-chain arylpiperazines (LCAPs) are a well-established class of 5-HT7 receptor ligands.[3] The general structure consists of an arylpiperazine moiety, a flexible alkyl linker, and a terminal group.

Key SAR Insights for Arylpiperazines:

-

Arylpiperazine Moiety: The nature of the aryl group is critical for affinity. For example, a 2-methoxyphenyl group is often found in high-affinity 5-HT1A ligands, but modifications are needed to impart 5-HT7 selectivity.

-

Alkyl Linker: A four-carbon (butyl) chain is often optimal for high affinity.

-

Terminal Group: This part of the molecule is highly amenable to modification to enhance affinity and selectivity. For instance, in the highly selective agonist LP-211, the terminal moiety is a 4-cyanophenylmethylcarboxamide group.

Indole-Based Agonists

Given that serotonin itself is an indole (B1671886) derivative, this scaffold has been extensively explored. Modifications at various positions of the indole ring have led to potent and selective agonists.

Sulfonamide Derivatives

The sulfonamide group has been incorporated into various scaffolds to produce potent 5-HT7 ligands. These compounds often feature an arylsulfonamide moiety linked to a basic amine, such as a piperazine.

Quantitative Data of Selective 5-HT7 Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for representative selective 5-HT7 agonists.

Table 1: Binding Affinity (Ki) of Selective 5-HT7 Agonists

| Compound | Chemical Class | 5-HT7 Ki (nM) | Selectivity vs. 5-HT1A (fold) | Selectivity vs. D2 (fold) | Reference |

| LP-211 | Arylpiperazine | 0.58 | >300 | 245 | [7] |

| AS-19 | Tetralin | 0.8 | >100 | >100 | [8] |

| E-55888 | Arylpiperazine | 1.3 | >100 | >100 | [8] |

| (-)-2a | Indanone | 1.2 | ~72 | >833 | [6] |

| Serodolin | Arylpiperazine | - | - | - | [1] |

Note: Ki values can vary depending on the assay conditions (e.g., radioligand, tissue source).

Table 2: Functional Activity of Selective 5-HT7 Agonists

| Compound | Pathway | EC50 (nM) | Emax (%) | Reference |

| LP-211 | Gs (cAMP) | 0.6 (µM) | 82 (vs. 5-CT) | [9] |

| AS-19 | Gs (cAMP) | 9 | 77 (vs. 5-HT) | [10] |

| E-55888 | Gs (cAMP) | 16 | 99 (vs. 5-HT) | [10] |

| (-)-2a | Gs (cAMP) | 240 | 11.2 | [5] |

| (-)-2a | β-arrestin | 3.98 | 78.7 | [5] |

| Serodolin | Gs (cAMP) | Inverse Agonist | - | [5] |

| Serodolin | β-arrestin (ERK) | Agonist | - | [5] |

Synthesis of a Representative Selective 5-HT7 Agonist

The synthesis of arylpiperazine-based 5-HT7 agonists generally involves the N-alkylation of a suitable arylpiperazine with a haloalkyl-containing terminal fragment. For example, the synthesis of an indanone-based agonist like compound 2a involves the reaction of 5-chloro-2-(2-chloroethyl)-2-methyl-2,3-dihydro-1H-inden-1-one with 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) in the presence of a base.[5]

Experimental Protocols

A systematic approach is essential for the discovery and characterization of novel 5-HT7 agonists. This typically involves a screening cascade starting with binding assays, followed by functional assays and in vivo models.

Radioligand Binding Assay

This assay determines the affinity (Ki) of a test compound for the 5-HT7 receptor.

-

Objective: To measure the ability of a test compound to compete with a radiolabeled ligand for binding to the 5-HT7 receptor.

-

Materials:

-

Cell membranes expressing the 5-HT7 receptor (e.g., from HEK293 or CHO cells).

-

Radioligand (e.g., [3H]5-CT).

-

Test compounds.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates, glass fiber filters, scintillation cocktail, and a liquid scintillation counter.

-

-

Procedure:

-

In a 96-well plate, incubate cell membranes (5-20 µg protein) with a fixed concentration of radioligand (e.g., [3H]5-CT at its Kd) and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a high concentration of a non-labeled competitor (e.g., 10 µM serotonin).

-

Incubate for 60 minutes at 37°C.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[11]

-

cAMP Accumulation Functional Assay

This assay measures the ability of an agonist to stimulate the Gs-cAMP pathway.

-

Objective: To quantify the intracellular cAMP concentration following stimulation with a 5-HT7 agonist.

-

Materials:

-

5-HT7 receptor-expressing cells (e.g., HEK293 or CHO-K1).

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test compounds and a reference agonist (e.g., serotonin).

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Seed cells into 96- or 384-well plates and allow them to adhere overnight.

-

Remove the culture medium and add the assay buffer containing the PDE inhibitor.

-

Add serial dilutions of the test compound or reference agonist to the cells.

-

Incubate for 30 minutes at 37°C.[12]

-

Lyse the cells and add the detection reagents from the cAMP kit according to the manufacturer's instructions.

-